

An In-depth Technical Guide to 4,4-Dimethyl-2-oxazoline

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Compound of Interest

Compound Name: 4,4-Dimethyl-2-oxazoline

Cat. No.: B1220103

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Introduction

4,4-Dimethyl-2-oxazoline is a versatile five-membered heterocyclic organic compound. Its unique structural features and reactivity have established it as a valuable building block in a multitude of chemical transformations. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, key reactions, and its emerging role in medicinal chemistry and drug development.

Chemical and Physical Properties

4,4-Dimethyl-2-oxazoline is a colorless liquid at room temperature. It is a stable compound under standard conditions but is sensitive to moisture. A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₉ NO	[1]
Molecular Weight	99.13 g/mol	[1]
CAS Number	30093-99-3	[1]
Appearance	Clear colorless liquid	[2]
Boiling Point	99-100 °C	
Density	0.94 g/cm ³ at 20 °C	
Refractive Index	1.4170-1.4240 at 20 °C	[2]
Flash Point	1 °C	
Solubility	Hydrolyzes in water	

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization of **4,4-Dimethyl-2-oxazoline**. The following tables summarize the key spectral data for ¹H NMR, ¹³C NMR, and IR spectroscopy.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
1.25	s	6H	2 x CH ₃
3.85	s	2H	CH ₂
6.85	s	1H	N=CH-O

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (ppm)	Assignment
28.5	2 x CH ₃
67.2	C(CH ₃) ₂
78.9	O-CH ₂
159.5	N=C-O

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2965	Strong	C-H stretch (alkane)
1670	Strong	C=N stretch (imine)
1230	Strong	C-O stretch
1050	Strong	C-N stretch

Synthesis of 4,4-Dimethyl-2-oxazoline

The synthesis of **4,4-dimethyl-2-oxazoline** can be achieved through several methods, with the most common being the cyclization of a suitable precursor. A representative experimental protocol is the reaction of an appropriate carboxylic acid or its derivative with 2-amino-2-methyl-1-propanol.

Experimental Protocol: Synthesis from a Carboxylic Acid Derivative

This protocol describes a general method for the synthesis of 2-substituted **4,4-dimethyl-2-oxazolines**, which can be adapted for the parent compound.

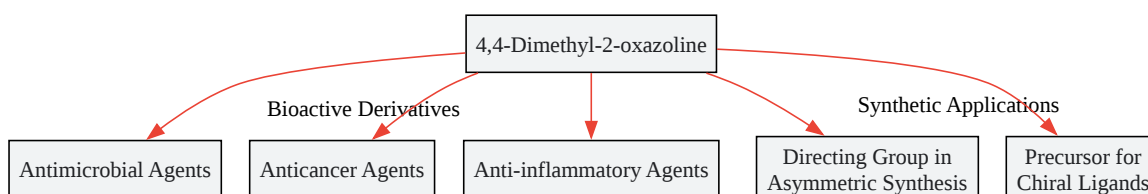
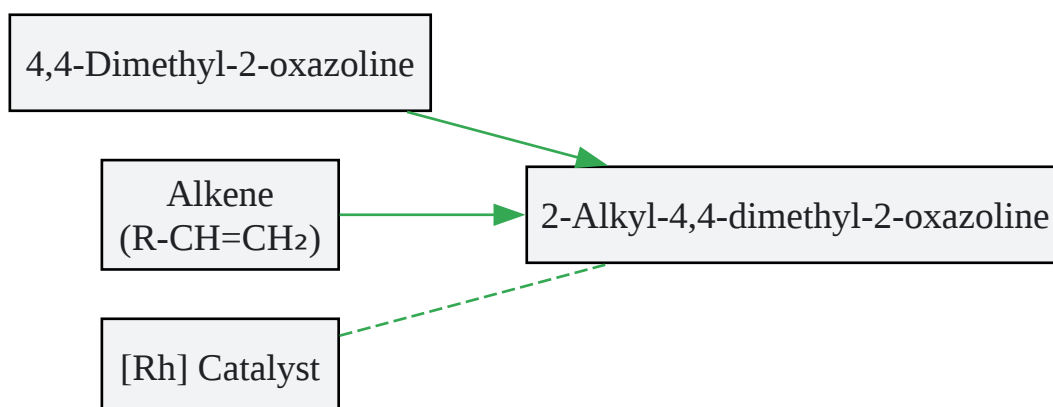
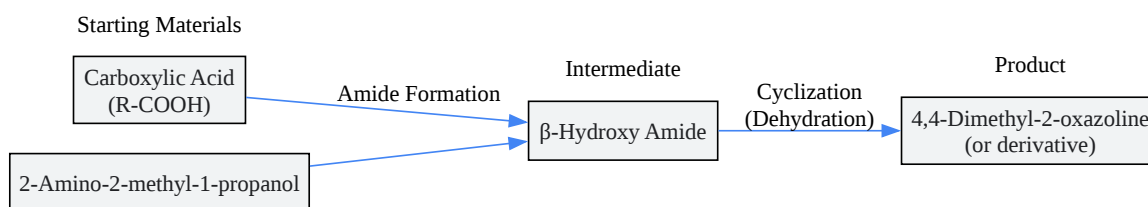
Materials:

- Carboxylic acid or acid chloride
- 2-Amino-2-methyl-1-propanol

- Thionyl chloride (if starting from a carboxylic acid)
- Anhydrous solvent (e.g., dichloromethane, toluene)
- Base (e.g., triethylamine, pyridine)

Procedure:

- **Acid Chloride Formation** (if necessary): If starting from a carboxylic acid, it is first converted to the corresponding acid chloride. The carboxylic acid is dissolved in an anhydrous solvent and treated with an excess of thionyl chloride. The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess thionyl chloride and solvent are removed under reduced pressure.
- **Amide Formation**: The crude acid chloride is dissolved in an anhydrous solvent and cooled in an ice bath. A solution of 2-amino-2-methyl-1-propanol and a base (to scavenge the HCl produced) in the same solvent is added dropwise with stirring. The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
- **Cyclization**: The resulting β -hydroxy amide can be cyclized to the oxazoline. This is often achieved by treating the amide with a dehydrating agent such as thionyl chloride or Burgess reagent. The reaction conditions will vary depending on the chosen reagent.
- **Work-up and Purification**: The reaction mixture is quenched with a suitable aqueous solution (e.g., saturated sodium bicarbonate) and the organic layer is separated. The aqueous layer is extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO_4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.



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References

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- 2. 4,4-Dimethyl-2-oxazoline, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
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